molecular formula C32H52BrN4O4+ B032500 Demecarium bromide CAS No. 56-94-0

Demecarium bromide

Numéro de catalogue: B032500
Numéro CAS: 56-94-0
Poids moléculaire: 636.7 g/mol
Clé InChI: WMPGXFWTTMMVIA-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le bromure de démécarium, connu sous le nom commercial de Humorsol, est un médicament parasympathomimétique carbamate qui agit comme un inhibiteur de l'acétylcholinestérase. Il est principalement utilisé comme médicament contre le glaucome, appliqué directement sur l'œil pour réduire la pression intraoculaire élevée .

Méthodes De Préparation

La synthèse du bromure de démécarium implique la réaction de dérivés triméthylammonium avec le dibromure de décaméthylène. Les conditions de réaction incluent généralement l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la réaction. Les méthodes de production industrielle sont similaires mais sont adaptées à des quantités plus importantes .

Analyse Des Réactions Chimiques

2.1. Molecular Composition

Demecarium bromide consists of two trimethylbenzenaminium groups linked by a decamethylene chain, with methylcarbamate substituents. Its molecular formula is C₃₂H₅₂Br₂N₄O₄ , with a molecular weight of 716.6 g/mol .

PropertyValue
Molecular FormulaC₃₂H₅₂Br₂N₄O₄
Molecular Weight716.6 g/mol
Polar Surface Area59.08 Ų

Mechanism of Action

This compound inhibits acetylcholinesterase (AChE) and pseudocholinesterase (BuChE) by irreversibly binding to their active sites. This prevents acetylcholine degradation, prolonging its parasympathetic effects:

  • Miosis (iris constriction)
  • Ciliary muscle contraction
  • Increased aqueous humor outflow , reducing intraocular pressure .

3.1. Enzyme Inhibition Kinetics

  • IC₅₀ for AChE : 0.25 µM (in vitro) .
  • Duration of IOP reduction : 49–55 hours at 0.125–0.5% topical concentrations .

4.1. Hydrolysis

The carbamate ester bonds undergo slow hydrolysis under physiological conditions, releasing:

  • Decamethylene diamine
  • Methylamine
  • CO₂ .

4.2. Solubility and pH Dependence

  • Water solubility : 1.44 × 10⁻⁵ mg/mL ( ALOGPS prediction) .
  • Stable in pH 6.5–7.5 , typical of ophthalmic solutions .

Analytical Methods

Key techniques for characterization:

  • HPLC-MS : For purity and structural confirmation .
  • Ion chromatography : To quantify bromide counterions .
  • Infrared spectroscopy : To detect carbamate functional groups .

6.1. Systemic Absorption

Topical application minimizes systemic exposure, but studies in dogs show transient suppression of serum AChE levels (24–48 hours) .

6.2. Elimination

  • Primary route : Local ocular metabolism.
  • Minor pathway : Renal excretion of hydrolyzed products .

Applications De Recherche Scientifique

Treatment of Glaucoma

Demecarium bromide is primarily indicated for chronic open-angle glaucoma and other forms of elevated IOP. It has been shown to significantly lower IOP in both canine and human subjects.

  • Efficacy Studies : A study involving Beagle dogs demonstrated that a single dose of 0.125% and 0.5% this compound effectively decreased IOP for durations of 49 and 55 hours respectively, indicating its long-lasting effects compared to other treatments like echothiophate iodide .
ConcentrationDuration of IOP Reduction
0.125%49 hours
0.5%55 hours
  • Comparative Efficacy : In a retrospective analysis of canine patients at risk for glaucoma, this compound showed the longest median time to medical failure (330 days) compared to other antiglaucoma medications .

Management of Lens Instability

This compound has also been evaluated for its effectiveness in managing primary lens instability in dogs. A retrospective study involving 34 cases found that while it delayed anterior lens luxation, it did not significantly affect the overall time to loss of vision or development of glaucoma .

Systemic Effects on Acetylcholinesterase Levels

Research has indicated that topical application of this compound can transiently suppress systemic acetylcholinesterase levels in dogs, which may lead to clinical toxicity in some cases . This necessitates careful monitoring during treatment.

Case Study: Canine Glaucoma Management

A study analyzed the outcomes of nonsurgical management using this compound in dogs diagnosed with primary angle-closure glaucoma. The results highlighted that while the medication was effective in maintaining vision over time, adjunctive therapies were suggested to enhance outcomes .

Case Study: Lens Luxation

In another case series focused on primary lens luxation, this compound was administered topically to delay complications associated with lens instability. The findings suggested that while the drug could prolong vision retention, it was not a definitive solution for all cases .

Safety Profile and Considerations

While this compound is effective, it is essential to consider its safety profile:

  • Toxicity Risks : There are reports of transient suppression of acetylcholinesterase levels leading to potential toxicity; hence monitoring is recommended when used alongside other cholinesterase inhibitors .
  • Miotic Effects : The drug's miotic effects can lead to complications like cataract formation over prolonged use, as seen in experimental studies .

Mécanisme D'action

Demecarium bromide acts as an indirect-acting parasympathomimetic agent by inhibiting acetylcholinesterase. This inhibition prolongs the effect of acetylcholine at the neuroeffector junction of parasympathetic postganglion nerves. In the eye, this causes constriction of the iris sphincter muscle (miosis) and the ciliary muscle, facilitating the outflow of aqueous humor and reducing intraocular pressure .

Comparaison Avec Des Composés Similaires

Le bromure de démécarium est unique parmi les inhibiteurs de l'acétylcholinestérase en raison de sa longue durée d'action. Des composés similaires comprennent:

Propriétés

Numéro CAS

56-94-0

Formule moléculaire

C32H52BrN4O4+

Poids moléculaire

636.7 g/mol

Nom IUPAC

trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium;bromide

InChI

InChI=1S/C32H52N4O4.BrH/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8;/h17-22,25-26H,9-16,23-24H2,1-8H3;1H/q+2;/p-1

Clé InChI

WMPGXFWTTMMVIA-UHFFFAOYSA-M

SMILES

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-].[Br-]

SMILES canonique

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-]

Apparence

Ssolid powder

Color/Form

WHITE POWDER
SLIGHTLY YELLOW, CRYSTALLINE POWDER

melting_point

164-170

Key on ui other cas no.

56-94-0

Description physique

Solid

Durée de conservation

AQ SOLN ARE STABLE
STABLE TO AUTOCLAVING, & RETAIN THEIR POTENCY FOR PROLONGED PERIODS

Solubilité

FREELY SOL IN WATER, ALCOHOL;  SPARINGLY SOL IN ACETONE;  INSOL IN ETHER

Synonymes

3,3’-[1,10-decanediylbis[(methylimino)carbonyloxy]]bis[N,N,N-trimethylbenzenaminium Bromide;  (m-Hydroxyphenyl)trimethylammonium Bromide Decamethylenebis[methylcarbamate]; (m-hydroxyphenyl)trimethylammonium Bromide Decamethylenebis[methylcarbamate];  3,

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Demecarium bromide
Reactant of Route 2
Reactant of Route 2
Demecarium bromide
Reactant of Route 3
Reactant of Route 3
Demecarium bromide
Reactant of Route 4
Reactant of Route 4
Demecarium bromide
Reactant of Route 5
Reactant of Route 5
Demecarium bromide
Reactant of Route 6
Reactant of Route 6
Demecarium bromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.